2-(Methoxymethyl)-5-pyrimidinecarbaldehyde
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc., as well as chemical properties like reactivity .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidines
2-Methoxy-4-amino-5-pyrimidinecarbaldehyde and its derivatives have been utilized in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives. This involves condensation with carbonitriles, ketones, and polyfunctional carbonyl compounds, showcasing its versatility in chemical synthesis (Perandones & Soto, 1998).
Key Intermediate in Rosuvastatin Synthesis
This compound serves as a key intermediate in the synthesis of rosuvastatin. An efficient method involves aerobic oxidation under mild conditions, highlighting its significance in pharmaceutical manufacturing (Guan, Zhou, & Yang, 2014).
Antiviral Activity
Derivatives of 2-methoxy-4-amino-5-pyrimidinecarbaldehyde have been studied for their inhibitory activity against various viruses, including human immunodeficiency virus and Moloney murine sarcoma virus. These studies emphasize the potential of these compounds in antiviral therapy (Hocková et al., 2003).
Synthesis of Novel Furo[2, 3-d]pyrimidines
The compound has been used to synthesize novel furo[2,3-d]pyrimidines. This synthesis involves a palladium-mediated or base-induced cyclization, contributing to the field of heterocyclic chemistry (Gazivoda Kraljević et al., 2012).
Hydrogen-Bonded Frameworks
Research has been conducted on the structural analysis of hydrogen-bonded frameworks involving derivatives of 2-(methoxymethyl)-5-pyrimidinecarbaldehyde. This research provides insights into the molecular structure and potential applications in material science (Low et al., 2007).
Synthesis of Anti-Orthopoxvirus Agents
Modifications of the 5-position of the pyrimidine nucleosides with a gem diether moiety, including compounds related to this compound, have shown significant antiviral activity against orthopoxviruses. This has implications for the development of new antiviral drugs (Fan et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(methoxymethyl)pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMPEMQNVMISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650959 | |
Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-25-6 | |
Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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